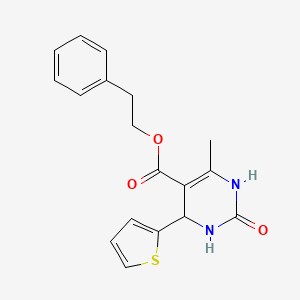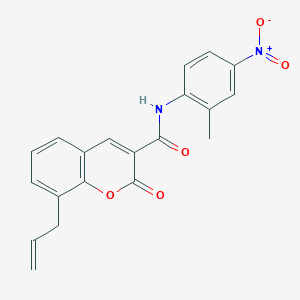![molecular formula C18H22FN3O3 B5126570 N-[3-(4-fluorophenyl)propyl]-5-(4-morpholinylmethyl)-3-isoxazolecarboxamide](/img/structure/B5126570.png)
N-[3-(4-fluorophenyl)propyl]-5-(4-morpholinylmethyl)-3-isoxazolecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-(4-fluorophenyl)propyl]-5-(4-morpholinylmethyl)-3-isoxazolecarboxamide, commonly known as F13714, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. F13714 belongs to the class of isoxazolecarboxamide compounds and has shown promising results in preclinical studies for the treatment of various neurological disorders.
作用机制
F13714 acts as a positive allosteric modulator of the metabotropic glutamate receptor subtype 4 (mGluR4). Activation of mGluR4 has been shown to reduce glutamate release and inhibit the activity of dopaminergic neurons, which play a key role in the pathophysiology of neurological disorders. F13714 has also been shown to activate the extracellular signal-regulated kinase (ERK) pathway, which is involved in neuronal survival and plasticity.
Biochemical and Physiological Effects:
F13714 has been shown to reduce neuroinflammation by inhibiting the activation of microglia and astrocytes. F13714 also enhances synaptic plasticity and improves cognitive function in animal models. In addition, F13714 has been shown to reduce pain sensitivity and inhibit drug-seeking behavior in animal models of drug addiction.
实验室实验的优点和局限性
F13714 has several advantages for lab experiments, including its high potency and selectivity for mGluR4. However, F13714 has low solubility in water, which can make it difficult to administer in vivo. In addition, F13714 has not yet been tested in human clinical trials, so its safety and efficacy in humans are still unknown.
未来方向
Should also explore the potential of F13714 for the treatment of other neurological disorders such as epilepsy and traumatic brain injury. Finally, research should focus on developing more soluble analogs of F13714 that can be administered more easily in vivo.
Conclusion:
F13714 is a novel compound that has shown promising results in preclinical studies for the treatment of various neurological disorders. Its mechanism of action involves the positive allosteric modulation of mGluR4 and activation of the ERK pathway. F13714 has several advantages for lab experiments, but its low solubility in water and lack of human clinical trials are limitations. Future research should focus on determining the safety and efficacy of F13714 in human clinical trials and exploring its potential for the treatment of other neurological disorders.
合成方法
The synthesis of F13714 involves the reaction of 4-fluorophenylpropanoic acid with thionyl chloride to form 4-fluorophenylacetyl chloride. This intermediate is then reacted with 3-aminopropylmorpholine to form N-[3-(4-fluorophenyl)propyl]-4-morpholinylacetamide. The final step involves the isoxazole ring formation by reacting the intermediate with hydroxylamine hydrochloride in the presence of sodium acetate to form F13714.
科学研究应用
F13714 has shown promising results in preclinical studies for the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. In animal models, F13714 has been shown to improve cognitive function, reduce neuroinflammation, and protect against neurodegeneration. F13714 has also shown potential for the treatment of drug addiction and pain management.
属性
IUPAC Name |
N-[3-(4-fluorophenyl)propyl]-5-(morpholin-4-ylmethyl)-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FN3O3/c19-15-5-3-14(4-6-15)2-1-7-20-18(23)17-12-16(25-21-17)13-22-8-10-24-11-9-22/h3-6,12H,1-2,7-11,13H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDRPZIYODJHJEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC(=NO2)C(=O)NCCCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-furylmethyl)-2-[(3-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5126497.png)
![4-[(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B5126503.png)


![2,5-dichloro-N-dibenzo[b,d]furan-3-ylbenzamide](/img/structure/B5126517.png)

![[1-({1-[(2-methyl-1-benzofuran-7-yl)carbonyl]-4-piperidinyl}methyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B5126528.png)
![2-amino-4-(3-chlorophenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B5126536.png)
![3-(propylthio)-6-(2-pyridinyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5126545.png)
![4-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}morpholine](/img/structure/B5126563.png)
![5-[4-(diisobutylamino)-3-nitrobenzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5126576.png)


![N'-[2-(2-chlorophenoxy)acetyl]nicotinohydrazide](/img/structure/B5126591.png)